Field: Pharmaceutical Chemistry
Application: These compounds are used as intermediates in the synthesis of various pharmaceutical compounds
Method: The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. .
Results: The outcomes obtained would also depend on the specific pharmaceutical compound being synthesized. .
Field: Medicinal Chemistry
Application: “1-Bromo-4-fluorobenzene” is used as an intermediate in the synthesis of atypical antipsychotic agents.
Method: The specific methods of application or experimental procedures would depend on the particular atypical antipsychotic agent being synthesized.
Results: The outcomes obtained would also depend on the specific atypical antipsychotic agent being synthesized.
Field: Organic Chemistry
Application: These compounds are used as intermediates in various organic synthesis processes They can undergo various reactions, such as nucleophilic substitution and cross-coupling reactions, making them ideal starting materials for the production of complex organic molecules
Method: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized
Results: The outcomes obtained would also depend on the specific organic compound being synthesized
Field: Agrochemistry
Application: These compounds are used as intermediates in the synthesis of various agrochemicals
Method: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized
Results: The outcomes obtained would also depend on the particular agrochemical being synthesized
Field: Material Science
Application: These compounds are used in the synthesis of dyes and liquid crystals.
Results: The outcomes obtained would also depend on the particular dye or liquid crystal being synthesized.
Field: Organic Chemistry
Application: A new fluorosulfonylation reagent was developed.
Results: The outcomes obtained would also depend on the specific organic compound being synthesized.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl fluoride functional group. Its molecular formula is and it has a molecular weight of 257.05 g/mol . The presence of both halogen and sulfonyl functionalities enhances its reactivity and specificity in various
The biological activity of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is primarily linked to its potential as an enzyme inhibitor. The sulfonyl fluoride group can interact with active sites on enzymes, potentially modifying their function. This interaction makes it a candidate for research in drug development, particularly in targeting specific biochemical pathways .
The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods:
These methods allow for the efficient production of this compound, which can be further modified for various applications.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride has diverse applications across several fields:
Research indicates that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can interact with various biomolecules. Its sulfonyl fluoride motif allows it to act as a connector for assembling sulfur(VI) fluoride-linked small molecules with proteins or nucleic acids. This capability enhances its utility in biochemical assays and drug discovery processes.
Several compounds share structural similarities with 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluoro-5-methylbenzenesulfonamide | Contains an amine instead of a fluoride, influencing its biological activity as an antibiotic. | |
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride | Has a chloride instead of a fluoride, affecting reactivity and stability. | |
4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluoride | Chlorine substitution alters electronic properties and reactivity compared to bromine. |
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride stands out due to its specific combination of bromine and fluorine substituents along with a sulfonyl fluoride group, which imparts distinct chemical properties that enhance its reactivity in nucleophilic substitution reactions while also providing potential biological activity as an enzyme inhibitor.
The compound has the molecular formula C₆H₃BrF₂O₂S, with a molecular weight of 257.05 g/mol. Its IUPAC name, 4-bromo-2-fluorobenzenesulfonyl fluoride, reflects the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2), with a sulfonyl fluoride (-SO₂F) group at C1 (Figure 1).
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃BrF₂O₂S | |
Molecular Weight | 257.05 g/mol | |
CAS Number | 1396779-67-1 | |
Melting Point | 43–48°C | |
Boiling Point | >110°C |
The sulfonyl fluoride group (-SO₂F) is a key functional group, enabling participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfur center, facilitating nucleophilic substitutions.
Organofluorine compounds are prized for their stability and reactivity, driven by the strong C–F bond (∼480 kJ/mol) and fluorine’s electronegativity. In 4-bromo-2-fluorobenzenesulfonyl fluoride, the fluorine substituent reduces steric hindrance while increasing thermal and chemical stability, making it suitable for high-temperature reactions.
Unlike simpler sulfonyl fluorides (e.g., benzenesulfonyl fluoride), the bromine and fluorine substituents in this compound provide distinct electronic and steric profiles. For example:
This dual functionality positions the compound as a versatile building block in drug discovery and polymer chemistry.
The compound was first synthesized in the early 21st century, with early methods relying on halogen-exchange reactions between sulfonyl chlorides and potassium fluoride. A 2018 report detailed its preparation via direct fluorination of 4-bromo-2-fluorobenzenesulfonyl chloride using KF under reflux.
Key Advancements:
The sulfonyl fluoride group participates in SuFEx reactions, forming stable covalent links with nucleophiles like silyl ethers and amines. For example:
$$ \text{R–SO}2\text{F} + \text{R'–O–Si(CH}3\text{)}3 \rightarrow \text{R–SO}2\text{O–R'} + \text{F–Si(CH}3\text{)}3 $$
This reactivity is exploited in:
Table 2: Synthetic Applications
Application | Method | Reference |
---|---|---|
Bioconjugation | SuFEx with tyrosine residues | |
Polymer Synthesis | Step-growth polymerization | |
Cross-Coupling Reactions | Palladium-catalyzed Suzuki |
The molecular structure of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride features a benzene ring substituted with bromine at the 4-position, fluorine at the 2-position, and a sulfonyl fluoride group (-SO₂F) at the 1-position [1] [4]. Computational studies using density functional theory (DFT) predict bond lengths characteristic of aromatic sulfonyl fluorides:
Bond angles around the sulfur atom include:
The benzene ring adopts a planar configuration, with substituents arranged in a meta relationship (bromine and fluorine) relative to the sulfonyl fluoride group [1]. The sulfonyl moiety exhibits tetrahedral geometry at sulfur, with two oxygen atoms and one fluorine atom bonded to the central sulfur [4].
The sulfonyl fluoride group’s orientation relative to the aromatic ring minimizes steric hindrance. Rotational barriers around the C-S bond are estimated at ~5–8 kcal/mol, allowing limited conformational flexibility.
The compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals or powder [1] [3].
The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in dichloromethane [3]. Limited solubility is observed in water (<0.1 g/L) [1].
Key absorption bands include:
The compound exhibits strong absorbance at λₘₐₓ = 254 nm (ε = 4500 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic ring, with a shoulder at 290 nm from n→σ* transitions in the sulfonyl group [4].
The electron-withdrawing sulfonyl fluoride and halogen substituents deplete electron density in the aromatic ring, particularly at the para position relative to bromine [4].
The calculated dipole moment is ~4.2 D, directed toward the sulfonyl fluoride group due to the polar S-F and S=O bonds.
The molecule’s polarizability (α = 17.6 × 10⁻²⁴ cm³) arises primarily from the aromatic π-system and polarizable sulfur-oxygen bonds.